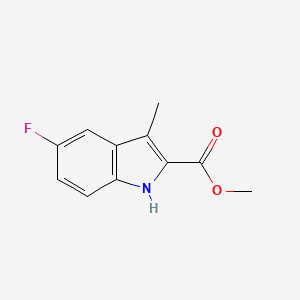

Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGQLHJULMRBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)F)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677591 | |

| Record name | Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257441-84-1 | |

| Record name | Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

Classic Indole Synthesis Approaches Adapted for Fluorinated Indoles

Traditional methods for indole synthesis have been successfully adapted to produce fluorinated analogues. These methods, while established, often require specific modifications to accommodate the electronic effects of the fluorine substituent.

Fischer Indole Synthesis Variations for Fluoroindole-2-Carboxylate Construction

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for constructing the indole ring system. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, a key starting material is 4-fluorophenylhydrazine. This is reacted with a pyruvate (B1213749) derivative, such as methyl 2-oxobutanoate, to form the corresponding hydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a Brønsted acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), induces a acs.orgacs.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the desired indole. wikipedia.orgdiva-portal.org

The presence of the electron-withdrawing fluorine atom on the phenyl ring can influence the rate and efficiency of the cyclization step. Generally, electron-withdrawing groups can hinder the reaction. youtube.com Therefore, reaction conditions may need to be optimized, for instance, by using stronger acids or higher temperatures to facilitate the reaction.

Table 1: Key Steps and Reagents in the Fischer Indole Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Hydrazone Formation | 4-Fluorophenylhydrazine, Methyl 2-oxobutanoate | Acetic acid or other suitable solvent | Methyl 2-((2-(4-fluorophenyl)hydrazono)butanoate |

| 2. Cyclization | Hydrazone intermediate | Acid catalyst (e.g., PPA, ZnCl₂, H₂SO₄), Heat | This compound |

Madelung Synthesis and Related Condensation Reactions

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.org This method is particularly useful for the preparation of indoles that may not be easily accessible through other routes.

To apply this to a fluorinated system, a potential precursor would be N-(4-fluoro-2-methylphenyl)acetamide or a related amide. Treatment with a strong base, such as sodium or potassium ethoxide, at elevated temperatures (200–400 °C) would initiate deprotonation at both the nitrogen and the benzylic methyl group. wikipedia.org The resulting carbanion would then attack the amide carbonyl, leading to a cyclized intermediate that, upon hydrolysis, yields the indole.

A significant modification to the Madelung synthesis involves the use of organolithium reagents, which can allow for milder reaction conditions. wikipedia.org For instance, dilithiation of an N-protected 2-alkylaniline followed by reaction with an ester can lead to the indole product.

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is another classical method that proceeds through the reductive cyclization of an o-nitrophenylpyruvic acid or its ester. researchgate.netwikipedia.org The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide to form an ethyl o-nitrophenylpyruvate. wikipedia.org

For the synthesis of a 5-fluoroindole (B109304) derivative, the starting material would be 4-fluoro-2-nitrotoluene. The subsequent reductive cyclization of the resulting pyruvate derivative, typically using zinc in acetic acid or other reducing agents like ferrous sulfate (B86663) and ammonia, leads to the formation of the indole-2-carboxylic acid. researchgate.netwikipedia.org This can then be esterified to yield the corresponding methyl ester.

Modern Catalytic Strategies for C-F Bond Formation and Indole Annulation

Contemporary synthetic chemistry has seen the development of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and improved efficiency compared to classical approaches.

Transition-Metal Catalyzed Cyclization Reactions for Indole Ring Formation

Transition metals, particularly palladium, have been extensively used to catalyze the formation of the indole ring. These methods often involve the intramolecular cyclization of suitably functionalized anilines.

Palladium-catalyzed reactions are versatile for constructing heterocyclic rings. One common strategy involves the intramolecular cyclization of an o-alkynyl- or o-alkenyl-aniline derivative. For the synthesis of this compound, a potential route could start with a 4-fluoroaniline (B128567) derivative.

A palladium-catalyzed annulation could involve the coupling of an appropriately substituted o-haloaniline with an alkyne. For example, a 2-bromo-4-fluoroaniline (B89589) derivative could be coupled with an alkyne bearing the necessary substituents for the final product. The subsequent intramolecular cyclization, catalyzed by a palladium complex, would form the indole ring.

Recent advancements have focused on C-H activation strategies, where a C-H bond is directly functionalized, avoiding the need for pre-functionalized starting materials like haloanilines. A palladium catalyst can facilitate the intramolecular cyclization of an N-substituted aniline (B41778) with an alkyne, leading to the formation of the indole scaffold.

Table 2: Comparison of Synthetic Methodologies

| Synthesis Method | Key Starting Materials | General Conditions | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde or ketone | Acidic, often high temperatures | High reliability, readily available starting materials | Can be harsh, limited functional group tolerance |

| Madelung Synthesis | N-acyl-o-toluidine | Strong base, high temperatures | Access to specific substitution patterns | Harsh conditions, limited substrate scope |

| Reissert Synthesis | o-nitrotoluene, Diethyl oxalate | Base-catalyzed condensation followed by reduction | Good for indole-2-carboxylic acids | Requires nitro group reduction |

| Palladium-Catalyzed Annulation | Substituted aniline, Alkyne/alkene | Palladium catalyst, ligands, base | Mild conditions, high functional group tolerance | Catalyst cost, ligand sensitivity |

Copper-Catalyzed Cycloaddition Approaches

The synthesis of N-fluoroalkylated indoles can be initiated through a robust multi-step sequence that commences with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgrsc.org This foundational step does not form the indole ring directly, but rather assembles a critical precursor, a 4-substituted-N-(per)fluoroalkylated 1,2,3-triazole. The reaction involves the [3+2] cycloaddition of a terminal alkyne, such as a substituted cyclohexenyl acetylene, with a (per)fluoroalkyl azide. rsc.orgrsc.org

The copper(I) catalyst is essential for this transformation, ensuring high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. orgchemres.org This process is highly efficient and serves as a cornerstone of "click chemistry," valued for its reliability and compatibility with a wide range of functional groups. nih.gov The resulting N-fluoroalkylated 1,2,3-triazoles are stable intermediates that are then carried forward to subsequent catalytic steps for the construction of the indole nucleus. rsc.orgrsc.org

Rhodium-Catalyzed Transannulation Protocols for N-Fluoroalkylated Indoles

Following the synthesis of N-(per)fluoroalkylated 1,2,3-triazoles, a rhodium(II)-catalyzed transannulation reaction is employed to construct the core heterocyclic structure. rsc.orgrsc.org This key transformation involves the reaction of the triazole intermediate, which, in the presence of a rhodium(II) catalyst, undergoes ring-opening to form a highly reactive rhodium-bound iminocarbene intermediate. beilstein-journals.orgnih.gov

This intermediate then undergoes an intramolecular reaction, specifically a 4π cyclization, to yield a fused N-(per)fluoroalkyl pyrrole (B145914). rsc.orgrsc.org The final step in this sequence is the oxidation of the fused pyrrole intermediate, typically using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to aromatize the system and furnish the desired N-(per)fluoroalkyl indole. rsc.org This two-step process, transannulation followed by oxidation, can often be conveniently performed in a one-pot synthesis, providing an efficient pathway to N-fluoroalkylated indoles from the triazole precursors. rsc.org

| Triazole Precursor (Substituent) | Fluoroalkyl Group (Rf) | Oxidizing Agent | Product Indole | Yield (%) |

|---|---|---|---|---|

| 1-(4-methylcyclohex-1-en-1-yl)ethyn-1-yl | CF3 | DDQ | 6-methyl-1-(trifluoromethyl)-1H-indole | 71 |

| 1-(cyclohex-1-en-1-yl)ethyn-1-yl | CF2CF3 | DDQ | 1-(pentafluoroethyl)-1H-indole | 60 |

| 1-(4-tert-butylcyclohex-1-en-1-yl)ethyn-1-yl | CF3 | DDQ | 6-(tert-butyl)-1-(trifluoromethyl)-1H-indole | 68 |

Electrosynthetic Approaches to Fluorinated Indole Derivatives

Electrosynthesis offers a green and efficient alternative for the preparation of fluorinated indole derivatives, avoiding the need for external chemical oxidants. acs.org Electrochemical fluorination (ECF) allows for the direct introduction of fluorine-containing groups into the indole nucleus under controlled conditions. researchgate.net These methods are operationally simple and exhibit excellent functional group compatibility. By applying a constant current or potential, the indole substrate can be oxidized at the anode, initiating a reaction cascade that leads to fluorination. researchgate.netacs.org This approach has been successfully used for various transformations, including dearomative difunctionalization and the synthesis of complex fluorinated indolines and spirocyclic structures. acs.orgresearchgate.net

Anodic Fluorination Techniques for Indole Core Functionalization

Anodic fluorination is a direct electrosynthetic method for functionalizing the indole core. researchgate.net In a typical procedure, an N-acetyl-3-substituted indole derivative is subjected to electrolysis in an undivided cell. researchgate.net The reaction is commonly carried out in an acetonitrile (B52724) (MeCN) solvent containing a fluoride (B91410) salt, such as tetraethylammonium (B1195904) tetrafluoroborate (B81430) (Et₄NF·4HF), which acts as both the fluorine source and the supporting electrolyte. researchgate.net

This technique selectively provides trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net The resulting difluorinated products can then be treated with a base to induce elimination, leading to the formation of various monofluoroindole derivatives. researchgate.net The choice of supporting fluoride salt and the electrolytic solvent system is critical for achieving efficient and selective fluorination. acs.org

| Substrate | Electrolyte System | Anode Material | Primary Product | Selectivity |

|---|---|---|---|---|

| N-acetyl-3-methylindole | Et₄NF·4HF/MeCN | Platinum (Pt) | trans-1-acetyl-2,3-difluoro-2,3-dihydro-3-methyl-1H-indole | Moderate |

| N-acetylindole | Et₄NF·4HF/MeCN | Platinum (Pt) | trans-1-acetyl-2,3-difluoro-2,3-dihydro-1H-indole | Selective |

Mechanistic Investigations of Electrochemical Fluorination Processes

The mechanism of electrochemical fluorination of indoles is believed to proceed through a radical-mediated pathway. The initial step involves the single-electron oxidation of the indole derivative at the anode to form a radical cation intermediate. researchgate.net This highly reactive species then undergoes further transformation.

In the context of dearomative difunctionalization, this radical cation is attacked by nucleophiles present in the reaction medium. researchgate.net For direct fluorination, the mechanism can involve either a direct attack of a fluoride ion on the radical cation or a more complex radical chain process. In some systems, particularly those using reagents like Selectfluor, a radical chain mechanism is proposed where an initially generated carbon radical is fluorinated, delivering a reactive radical cation that propagates the chain by abstracting a hydrogen atom from the substrate. nih.gov The formation of an oxocarbenium ion has also been suggested as a key intermediate in controlling the diastereoselectivity of these electrochemical transformations.

Precursor Chemistry and Starting Material Derivatization for this compound Synthesis

Utilization of Fluoro-substituted Phenylhydrazines and Ketones

The synthesis of the indole core of this compound is classically achieved via the Fischer indole synthesis. wikipedia.orgnih.gov This well-established reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org

To synthesize the target molecule, a fluoro-substituted phenylhydrazine, specifically (4-fluorophenyl)hydrazine (B109058), is used as the starting material. This precursor contains the necessary fluorine atom at the desired position on the benzene (B151609) ring. The second key precursor is a keto-ester, such as methyl pyruvate or methyl 2-oxobutanoate.

The reaction mechanism proceeds as follows:

Hydrazone Formation: The (4-fluorophenyl)hydrazine first condenses with the ketone group of the methyl keto-ester to form a (4-fluorophenyl)hydrazone intermediate. alfa-chemistry.com

Tautomerization: The hydrazone tautomerizes to its corresponding enamine (or 'ene-hydrazine') form. nih.gov

rsc.orgrsc.org-Sigmatropic Rearrangement: Under acidic catalysis (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), the enamine undergoes a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.orgnih.gov This step is crucial as it forms a new carbon-carbon bond.

Cyclization and Aromatization: The resulting di-imine intermediate undergoes cyclization and subsequent elimination of an ammonia molecule to yield the aromatic indole ring, resulting in the final product, this compound. nih.govalfa-chemistry.com

This method remains a cornerstone for synthesizing a wide variety of substituted indoles due to its versatility and the commercial availability of diverse precursor molecules. sharif.edu

Role of Substituted Anilines in Indole Formation

Substituted anilines are pivotal precursors in many classical and modern indole syntheses. Their structure dictates the substitution pattern of the resulting indole ring. In the context of this compound, a 4-fluoro-substituted aniline or a corresponding hydrazine (B178648) derivative is a logical starting material.

One of the most venerable and widely used methods for indole synthesis is the Fischer indole synthesis . This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde. mdpi.comthermofisher.comwikipedia.org For the synthesis of the target molecule, 4-fluorophenylhydrazine would be reacted with methyl acetoacetate (B1235776) to form the corresponding hydrazone. The fluorine atom at the para-position of the aniline-derived ring is carried through the reaction sequence to become the 5-fluoro substituent on the indole nucleus. The choice of a substituted aniline is therefore a direct and effective strategy for introducing desired functionality onto the benzene portion of the indole core.

The electronic nature of the substituents on the aniline ring can significantly influence the course of the Fischer indole synthesis. Electron-donating groups generally facilitate the reaction, while electron-withdrawing groups, such as the fluorine atom in 4-fluoroaniline, can hinder the reaction. nbinno.com This is due to the decreased nucleophilicity of the aniline nitrogen and the reduced electron density of the aromatic ring, which can slow down the key mdpi.commdpi.com-sigmatropic rearrangement step of the Fischer mechanism. wikipedia.org

Modern variations of indole synthesis also heavily rely on substituted anilines. For instance, palladium-catalyzed cross-coupling reactions can be employed to construct the indole ring from appropriately substituted anilines and other coupling partners. nih.gov Regardless of the specific synthetic strategy, the substituted aniline remains a cornerstone building block, providing a direct and versatile entry point for the introduction of a wide range of functional groups onto the indole scaffold.

Specific Reaction Conditions and Yield Optimization for this compound Production

For the synthesis of the target molecule, a plausible approach would involve the reaction of 4-fluorophenylhydrazine with methyl acetoacetate. The optimization of such a reaction would involve a systematic variation of several key parameters:

Acid Catalyst: A range of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used for the Fischer indole synthesis. mdpi.comnih.gov The choice of acid and its concentration can significantly impact the reaction rate and yield.

Solvent: The reaction is often carried out in solvents like ethanol (B145695), acetic acid, or higher boiling point solvents such as toluene (B28343) or xylene to facilitate the high temperatures often required for the cyclization step. rsc.org

Temperature and Reaction Time: These parameters are crucial and interdependent. Higher temperatures generally accelerate the reaction but can also lead to the formation of byproducts. Optimization would involve finding the ideal temperature and time to maximize the yield of the desired product.

Reactant Stoichiometry: The molar ratio of the phenylhydrazine and the ketoester can be adjusted to optimize the formation of the hydrazone intermediate and the final indole product.

A hypothetical optimization study for the synthesis of this compound via the Fischer indole synthesis is presented in the interactive table below. The data is illustrative and based on typical trends observed in Fischer indole syntheses.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |

| 1 | HCl | Ethanol | 80 | 12 | 45 |

| 2 | H₂SO₄ | Acetic Acid | 100 | 8 | 55 |

| 3 | PPA | Toluene | 110 | 6 | 65 |

| 4 | ZnCl₂ | Ethanol | 80 | 10 | 60 |

| 5 | PPA | Xylene | 130 | 4 | 75 |

Further optimization could involve microwave-assisted synthesis, which has been shown to accelerate the Fischer indole synthesis and often leads to improved yields and cleaner reaction profiles. newhaven.edu

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact.

Traditional Fischer indole synthesis often employs volatile and potentially hazardous organic solvents. rsc.org A key aspect of greening this synthesis is the selection of more environmentally benign solvents or the development of solvent-free conditions. Water has been explored as a green solvent for the Fischer indole synthesis, often in combination with a water-tolerant catalyst such as SO₃H-functionalized ionic liquids. rsc.orggoogle.com The use of water as a solvent offers significant advantages in terms of cost, safety, and environmental impact.

Mechanochemical approaches, where the reaction is carried out by grinding the reactants together in the absence of a solvent, represent another promising green alternative. rsc.org A mechanochemical Fischer indole synthesis has been developed using oxalic acid and dimethylurea, offering a solvent-free and versatile method for indole synthesis. rsc.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. libretexts.orgprimescholars.comyoutube.comwordpress.comrsc.org The classical Fischer indole synthesis, while effective, has a moderate atom economy as it generates a molecule of ammonia and a molecule of water as byproducts for each molecule of indole formed.

To improve atom economy, alternative synthetic routes that proceed via addition reactions rather than condensation reactions are desirable. While direct application to the target molecule is not yet reported, research into catalytic cycles that minimize waste is an active area. Waste minimization also involves the use of catalytic rather than stoichiometric amounts of reagents and the recycling of catalysts and solvents where feasible.

The theoretical atom economy for the Fischer indole synthesis of this compound from 4-fluorophenylhydrazine and methyl acetoacetate can be calculated as follows:

Molecular Formula of Reactants:

4-Fluorophenylhydrazine: C₆H₇FN₂

Methyl acetoacetate: C₅H₈O₃

Molecular Formula of Products:

this compound: C₁₁H₁₀FNO₂

Ammonia: NH₃

Water: H₂O

Molecular Weights:

C₆H₇FN₂: 142.14 g/mol

C₅H₈O₃: 116.12 g/mol

C₁₁H₁₀FNO₂: 207.20 g/mol

NH₃: 17.03 g/mol

H₂O: 18.02 g/mol

Atom Economy Calculation: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Percent Atom Economy = (207.20 / (142.14 + 116.12)) x 100 ≈ 80.2%

This calculation highlights that while the majority of the reactant atoms are incorporated into the desired product, approximately 20% are lost as byproducts.

While specific biocatalytic or photoredox methods for the synthesis of this compound are not yet established, these emerging fields offer significant potential for greener indole synthesis.

Biocatalysis, the use of enzymes to catalyze chemical reactions, can offer high selectivity under mild reaction conditions, often in aqueous media. While not directly applicable to the Fischer indole synthesis, enzymatic approaches are being developed for the synthesis of substituted anilines and other indole precursors.

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool in organic synthesis. researchgate.netresearchgate.netacs.org Dual C-H activation/photoredox catalysis has been successfully applied to the synthesis of indoles from N-arylenamines. researchgate.net This approach avoids the need for harsh reagents and high temperatures, aligning well with the principles of green chemistry. The development of photoredox methods for the synthesis of functionalized indole-2-carboxylates is an active area of research and could provide a more sustainable route to the target molecule in the future.

Chemical Reactivity and Transformation Pathways of Methyl 5 Fluoro 3 Methyl 1h Indole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it prone to electrophilic aromatic substitution. wikipedia.org However, the reactivity and regioselectivity of this substitution on Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate are influenced by the existing substituents. The fluorine atom at the C5 position is an electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack. Conversely, the methyl group at the C3 position is an electron-donating group, though its primary influence is steric. The methyl ester at the C2 position is also an electron-withdrawing group.

In a typical indole system, the C3 position is the most nucleophilic and therefore the primary site for electrophilic attack. mdpi.comresearchgate.net However, in this compound, the C3 position is already substituted with a methyl group. This directs electrophiles to other positions on the indole ring.

C3 Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group onto an indole ring. nih.govorganic-chemistry.orgresearchgate.net For indoles with an unsubstituted C3 position, acylation occurs predominantly at this site. researchgate.net Given that the C3 position in the title compound is blocked, Friedel-Crafts acylation would not proceed at this site. Instead, under forcing conditions, acylation might occur at the electron-rich benzene ring, likely at the C4 or C6 positions, though the deactivating effect of the C5-fluoro and C2-ester groups would make such a reaction challenging.

Halogenation: The halogenation of indoles can be achieved with various reagents. nih.govnih.gov For indoles with an available C3 position, halogenation typically occurs there. nih.gov With the C3 position occupied, halogenation of this compound would be directed to the benzene ring. The directing effects of the existing substituents would favor substitution at the C4, C6, or C7 positions. The outcome would depend on the specific halogenating agent and reaction conditions. For instance, enzymatic halogenation has been shown to be effective for various substituted indoles. nih.govresearchgate.net

| Reaction | Reagent | Expected Major Product(s) |

| Acylation | Acyl chloride/Lewis acid | Substitution on the benzene ring (e.g., C4, C6) |

| Halogenation | NBS, NCS, I2 | Halogenation on the benzene ring (e.g., C4, C6, C7) |

Nucleophilic Reactions Involving the Ester Moiety

The methyl ester group at the C2 position of this compound is a key site for nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 5-fluoro-3-methyl-1H-indole-2-carboxylic acid, under either acidic or basic conditions. orgsyn.org Basic hydrolysis is typically achieved using an aqueous solution of a strong base like sodium hydroxide, followed by acidic workup.

Transesterification: This process involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. bohrium.comwikipedia.orgmasterorganicchemistry.com For example, reaction with ethanol (B145695) would yield Ethyl 5-fluoro-3-methyl-1H-indole-2-carboxylate. The reaction is often driven to completion by using a large excess of the new alcohol.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. google.com This reaction may require heating and can be facilitated by the use of coupling agents. researchgate.net The product of this reaction would be a 5-fluoro-3-methyl-1H-indole-2-carboxamide derivative.

| Reaction | Reagent(s) | Product |

| Hydrolysis | NaOH, H₂O then H₃O⁺ | 5-fluoro-3-methyl-1H-indole-2-carboxylic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 5-fluoro-3-methyl-1H-indole-2-carboxylate |

| Amidation | R'R''NH | N,N-disubstituted-5-fluoro-3-methyl-1H-indole-2-carboxamide |

Reduction to Alcohol: The ester group can be reduced to a primary alcohol, (5-fluoro-3-methyl-1H-indol-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org

Reduction to Aldehyde: Partial reduction of the ester to the corresponding aldehyde, 5-fluoro-3-methyl-1H-indole-2-carbaldehyde, is also possible. This is often achieved using a sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. quimicaorganica.orgchemistrysteps.comcommonorganicchemistry.com Careful control of the reaction conditions is necessary to prevent over-reduction to the alcohol.

| Reaction | Reagent(s) | Product |

| Reduction to Alcohol | LiAlH₄ | (5-fluoro-3-methyl-1H-indol-2-yl)methanol |

| Reduction to Aldehyde | DIBAL-H, -78 °C | 5-fluoro-3-methyl-1H-indole-2-carbaldehyde |

Transformations Involving the Indole N-H Position

The nitrogen atom of the indole ring in this compound is nucleophilic and its attached proton is weakly acidic. This allows for a variety of substitution reactions at the N1 position.

N-Alkylation: The indole N-H can be deprotonated with a suitable base, such as sodium hydride, to form an indolide anion. This anion can then react with an alkylating agent, like an alkyl halide, to form an N-alkylated indole. nih.gov For example, reaction with methyl iodide would yield Methyl 1,3-dimethyl-5-fluoro-1H-indole-2-carboxylate.

N-Acylation: In a similar fashion, the indolide anion can react with an acylating agent, such as an acyl chloride or an acid anhydride, to produce an N-acylated indole. beilstein-journals.orgnih.govclockss.orgresearchgate.net This reaction introduces an acyl group onto the indole nitrogen. For instance, treatment with acetyl chloride would give Methyl 1-acetyl-5-fluoro-3-methyl-1H-indole-2-carboxylate.

| Reaction | Reagent(s) | Product |

| N-Alkylation | 1. NaH; 2. R-X | Methyl 1-alkyl-5-fluoro-3-methyl-1H-indole-2-carboxylate |

| N-Acylation | 1. NaH; 2. RCOCl | Methyl 1-acyl-5-fluoro-3-methyl-1H-indole-2-carboxylate |

N-Protection and Deprotection Strategies

The nitrogen atom of the indole ring in this compound often requires protection to prevent undesired side reactions and to facilitate certain transformations, such as lithiation. mdpi.org The choice of a suitable protecting group is crucial and depends on the stability required during subsequent reaction steps and the conditions for its eventual removal. researchgate.net

Commonly employed N-protecting groups for indoles are applicable to this substrate. These include sulfonyl derivatives, carbamates, and alkyl groups. mdpi.org Electron-withdrawing groups like tosyl (Ts) and benzoyl (Bz) can decrease the electron density of the indole ring, which can be advantageous for certain reactions but may hinder others. researchgate.netacs.org Conversely, groups like benzyl (B1604629) (Bn) or methoxymethyl (MOM) are also utilized. acs.org

The deprotection of the N-H is a critical final step in many synthetic sequences. The conditions for removal must be selected to avoid degradation of the functional groups on the indole core. For instance, while benzyl groups can often be removed via hydrogenolysis, this method might not be suitable if other reducible groups are present. researchgate.net Base-labile groups like Boc can be removed under mild conditions, for example, by treatment with potassium carbonate in methanol. researchgate.net

Below is a table summarizing common N-protecting groups for indoles and their typical deprotection conditions.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Trifluoroacetic acid (TFA); K₂CO₃ in MeOH researchgate.net |

| p-Toluenesulfonyl | Ts | Tosyl chloride (TsCl) | Concentrated HBr or H₂SO₄; Sodium in liquid ammonia wikipedia.org |

| Benzyl | Bn | Benzyl bromide (BnBr) | Hydrogenolysis (H₂, Pd/C); Strong Lewis acids (e.g., AlCl₃) researchgate.net |

| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride (PhSO₂Cl) | Requires harsh cleavage conditions researchgate.net |

This table presents interactive data. Users can sort and filter the information as needed.

Oxidation Reactions of the Indole Core

The electron-rich nature of the indole nucleus makes it susceptible to oxidation. springernature.com For 3-substituted indoles like this compound, oxidation typically occurs at the C2-C3 double bond, leading to the formation of oxindole (B195798) derivatives.

Formation of Oxindoles and Related Oxidized Products

The oxidation of indoles can yield a variety of products, with 2-oxindoles being particularly significant intermediates in organic synthesis and drug discovery. springernature.comnih.gov The oxidation of the parent indole compound with hydrogen peroxide, catalyzed by chloroperoxidase, has been shown to produce oxindole as the major product. nih.gov In the case of this compound, the presence of the methyl group at the C3 position directs oxidation to the C2 position, leading to the corresponding 3-methyl-3-hydroxy-2-oxindole derivative, which can then be further transformed.

A principal catabolic pathway for indole-3-acetic acid involves its oxidation to oxindole-3-acetic acid and subsequently to 7-hydroxyoxindole-3-acetic acid. nih.gov While the substrate has a different substitution pattern, this illustrates the tendency of the indole core to undergo hydroxylation on the benzene ring following the initial oxidation to an oxindole. Green oxidation protocols using halide catalysis with oxone as the terminal oxidant have also been developed for various indole oxidations. springernature.com

Mechanistic Studies of Oxidative Transformations

The mechanism of indole oxidation can vary depending on the oxidant and reaction conditions. For enzyme-catalyzed reactions, it is suggested that the substrate's N-H group may hydrogen-bond to the enzyme's active site, facilitating oxidation at the adjacent carbon atom. nih.gov

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) radicals indicate that the dominant pathway is •OH addition to the pyrrole (B145914) ring. copernicus.org The resulting radicals react with O₂ to form peroxy radicals, which can then lead to various oxidized products. copernicus.org

In the context of oxone-halide mediated oxidation, a proposed mechanism involves the in-situ generation of a halonium ion (X⁺). springernature.com This electrophilic species attacks the electron-rich C2-C3 double bond of the indole. Subsequent reaction with water and rearrangement leads to the formation of the oxindole product. The specific pathway can be influenced by substitution on the indole ring and the nitrogen atom. acs.org

Organometallic Reactions and Cross-Coupling Strategies

Organometallic reactions, particularly palladium-catalyzed cross-coupling, are powerful tools for the functionalization of the indole core. nih.govias.ac.in For this compound, with the C2 and C3 positions substituted, these reactions are primarily directed towards the C-H bonds of the benzenoid ring (C4, C6, and C7).

Suzuki, Sonogashira, and Heck Couplings at Reactive Positions

To perform cross-coupling reactions on the benzene ring of the indole, a common strategy involves the introduction of a halide at the desired position (C4, C6, or C7), which then serves as a handle for coupling.

Suzuki Coupling : This reaction involves the coupling of an organoboron compound with a halide or triflate. It is a versatile method for forming carbon-carbon bonds. nih.gov For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base. ias.ac.innih.gov The presence of unprotected N-H groups can sometimes inhibit the reaction, but specific catalyst systems have been developed to overcome this challenge. nih.gov

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org It is an efficient method for introducing alkynyl moieties onto the indole scaffold. mdpi.comnih.gov The reaction is typically catalyzed by a palladium complex with a copper co-catalyst. mdpi.com A halogenated derivative of the target indole would be a necessary precursor for this transformation. organic-chemistry.orgacs.org

Heck Coupling : The Heck reaction couples an alkene with an aryl or vinyl halide. nih.gov This method can be used to introduce vinyl groups onto the indole ring. Aqueous conditions have been developed for the Heck cross-coupling of halo-indoles, demonstrating the reaction's robustness. nih.gov Fluorinated alkenes can also be used as coupling partners in Mizoroki-Heck reactions. mdpi.com

The following table summarizes these key cross-coupling reactions.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki | Organoboron Reagent + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(PPh₃)₄) + Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Pd Catalyst + Cu(I) Co-catalyst + Base | C(sp²)-C(sp) |

| Heck | Alkene + Aryl/Vinyl Halide | Pd Catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) |

This table presents interactive data. Users can sort and filter the information as needed.

Functionalization via C-H Activation (If Applicable)

Direct C-H activation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgchim.it For the indole core, functionalization is most common at the C2 and C3 positions due to the inherent reactivity of the pyrrole ring. chim.it However, with these positions blocked in this compound, C-H activation strategies must target the less reactive C4-C7 positions on the benzene ring. nih.gov

This regioselective functionalization is challenging but can be achieved through the use of directing groups (DGs) attached to the indole nitrogen. nih.gov These groups coordinate to the transition metal catalyst, bringing it into proximity of a specific C-H bond (e.g., at C7), thereby enabling selective activation and functionalization. nih.gov Various transformations, including arylation, alkenylation, and acylation, have been achieved at the C4, C5, C6, and C7 positions of indoles using this strategy with palladium, rhodium, or copper catalysts. nih.gov While specific studies on this compound are not prevalent, the principles established for other substituted indoles are directly applicable, offering a promising avenue for derivatization.

Derivatization of the Fluorine Moiety and its Impact on Reactivity

The fluorine atom at the C-5 position of this compound is a key functional group that significantly influences the electronic properties and reactivity of the indole ring. While often considered a stable substituent, the C-F bond can be strategically derivatized to introduce further molecular diversity and modulate biological activity. This section explores pathways for the transformation of the fluorine moiety, focusing on de-fluorination, re-fluorination, perfluoroalkylation, and fluoroacylation reactions as applied to indole derivatives.

De-fluorination and Re-fluorination Strategies

The cleavage of the robust carbon-fluorine bond on an aromatic ring is a challenging yet valuable transformation in synthetic chemistry.

De-fluorination:

Catalytic hydrodefluorination (HDF) represents a primary strategy for the removal of the fluorine atom, replacing it with a hydrogen atom. This transformation is typically achieved using transition metal catalysts. For instance, palladium-based catalysts have been shown to be effective for the ortho-selective hydrodefluorination of multifluoro-aromatics in the presence of a directing group and a silane (B1218182) reducing agent. mdpi.com Similarly, nickel complexes with bidentate phosphine (B1218219) ligands can catalyze the coupling reaction between fluoro-aromatics and Grignard reagents, effectively replacing the fluorine atom. mdpi.com

Another approach to de-fluorination involves oxidative methods. A notable example is the use of a μ-nitrido diiron phthalocyanine (B1677752) complex as a catalyst, which can efficiently defluorinate a wide range of per- and polyfluorinated aromatics under mild conditions with hydrogen peroxide as the oxidant. nih.govacs.org This method has shown preferential transformation of C-F bonds over C-Cl and C-H bonds. nih.gov

For a compound like this compound, the electron-donating nature of the indole ring might influence the feasibility of these catalytic processes. The presence of the ester and methyl groups will also exert electronic and steric effects that could modulate the reactivity of the C-5 fluorine atom towards catalytic de-fluorination.

Re-fluorination:

The direct re-fluorination of a de-fluorinated aromatic nucleus can be accomplished through electrophilic fluorination. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used sources of electrophilic fluorine. wikipedia.orgalfa-chemistry.com The reaction mechanism is believed to proceed through a polar S_EAr (electrophilic aromatic substitution) pathway. researchgate.net The success of re-fluorinating the C-5 position of the corresponding de-fluorinated indole-2-carboxylate (B1230498) would depend on the regioselectivity of the electrophilic attack, which is influenced by the directing effects of the existing substituents on the indole ring.

Another strategy for introducing fluorine involves nucleophilic aromatic substitution (S_NAr) on a precursor with a suitable leaving group (other than fluorine) at the C-5 position. While less common for re-fluorination, this approach is viable if a good leaving group can be installed at the target position.

Interactive Data Table: Catalytic De-fluorination Methods for Fluoroaromatics

| Catalyst System | Reagents | Substrate Scope | Key Features |

| Nickel(II) complexes with bidentate phosphine ligands (e.g., DPPE, DPPP) | Grignard reagents | N-heterocyclic aryl fluorides | Efficient for defluorocoupling reactions. mdpi.com |

| Pd(OAc)₂/BrettPhos | Triethylsilane | Multifluorophenyl-pyridines | Ortho-selective hydrodefluorination with a directing group. mdpi.com |

| μ-nitrido diiron phthalocyanine complex | Hydrogen peroxide | Poly- and perfluorinated aromatics | Oxidative defluorination under mild conditions. nih.govacs.org |

Perfluoroalkylation and Fluoroacylation Reactions on Indole Derivatives

The introduction of perfluoroalkyl and fluoroacyl groups onto the indole scaffold can dramatically alter the compound's lipophilicity and metabolic stability.

Perfluoroalkylation:

Direct perfluoroalkylation of indoles can be challenging. However, radical-based methods have shown promise. For instance, the reaction of arylisonitriles with perfluoroalkyl radicals can lead to 2-perfluoroalkylated indole-3-imines. researchgate.net For this compound, direct perfluoroalkylation at other positions of the indole ring could be explored, although the existing substituents would influence the regioselectivity of the radical attack.

Fluoroacylation:

This reaction has been shown to be influenced by the electronic nature of the substituents on the indole ring, with electron-donating groups generally leading to higher yields. chemistryviews.org In the case of this compound, the fluoro and methyl groups are electron-donating (by resonance and hyperconjugation, respectively), while the methyl carboxylate group is electron-withdrawing. The interplay of these electronic effects would determine the feasibility and efficiency of fluoroacylation at the C-3 position, which is the typical site of electrophilic attack in indoles.

Interactive Data Table: One-Pot Fluoroacylation of Indole Derivatives

| Reagents | Solvent System | Temperature | Outcome |

| Perfluoroalkyl iodides, Na₂S₂O₄, Water | DMSO, Acetonitrile (B52724) | 100 °C | Tandem perfluoroalkylation-defluorination leading to fluoroacylated indoles. chemistryviews.orgacs.orgacs.orgnih.govresearchgate.net |

The derivatization of the fluorine moiety in this compound opens up avenues for creating new analogues with potentially altered physicochemical and biological properties. While direct de-fluorination and re-fluorination present synthetic challenges, catalytic methods offer viable pathways. Furthermore, the transformation of the indole core through perfluoroalkylation and, more specifically, fluoroacylation provides a powerful tool for introducing fluorine-containing acyl groups, which are of significant interest in medicinal chemistry. The reactivity of the parent molecule in these transformations will be a complex function of the electronic and steric properties of its constituent functional groups.

Advanced Spectroscopic and Computational Characterization of Methyl 5 Fluoro 3 Methyl 1h Indole 2 Carboxylate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment and conformational analysis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. Based on data from analogous compounds such as 5-fluoro-3-methyl-1H-indole, the aromatic protons will resonate in the downfield region (typically δ 6.5-8.0 ppm). rsc.org The proton at the C4 position is expected to appear as a doublet of doublets due to coupling with the adjacent C6 proton and the fluorine atom at C5. Similarly, the C6 and C7 protons will show characteristic splitting patterns influenced by their neighboring protons and the fluorine atom. The methyl group at C3 would likely appear as a singlet in the upfield region (around δ 2.3 ppm), while the methyl ester protons would also present as a singlet, slightly more downfield (around δ 3.9 ppm). The N-H proton of the indole (B1671886) ring is expected to be a broad singlet in the far downfield region (δ 8.0-9.0 ppm), the exact chemical shift and peak shape being dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the methyl ester will be the most downfield signal (δ 160-165 ppm). The aromatic carbons will resonate in the δ 100-140 ppm region. The carbon atom directly bonded to the fluorine atom (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons will also show smaller two- and three-bond couplings to the fluorine atom. The methyl carbon at C3 is expected to appear at approximately δ 10-15 ppm, and the methyl ester carbon at around δ 52 ppm.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic molecules. For this compound, a single resonance is expected. Based on data for 5-fluoro-3-methyl-1H-indole, this signal would likely appear in the range of δ -120 to -130 ppm, referenced to CFCl₃. rsc.org The multiplicity of this signal will be influenced by coupling to the neighboring aromatic protons, providing further confirmation of the substitution pattern.

| Nucleus | Predicted Chemical Shift (δ ppm) | Expected Multiplicity | Key Correlations |

|---|---|---|---|

| ¹H (N-H) | 8.0 - 9.0 | br s | - |

| ¹H (Aromatic) | 6.5 - 8.0 | m | Correlations to aromatic carbons in HSQC |

| ¹H (COOCH₃) | ~3.9 | s | HMBC correlation to C=O |

| ¹H (C₃-CH₃) | ~2.3 | s | HMBC correlations to C2, C3, and C3a |

| ¹³C (C=O) | 160 - 165 | s | HMBC correlations from -OCH₃ protons |

| ¹³C (Aromatic) | 100 - 140 | m | Correlations to aromatic protons in HSQC |

| ¹³C (COOCH₃) | ~52 | q | HMBC correlation to -OCH₃ protons |

| ¹³C (C₃-CH₃) | 10 - 15 | q | HMBC correlation to C₃-CH₃ protons |

| ¹⁹F | -120 - -130 | m | Coupling to aromatic protons |

Two-dimensional NMR experiments are essential for the definitive assignment of all proton and carbon signals and for probing the spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the aromatic protons on the benzene (B151609) ring of the indole nucleus, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the ester methyl protons to the carbonyl carbon, and the C3-methyl protons to the C2, C3, and C3a carbons, confirming the substitution pattern of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the through-space proximity of protons. This could be used to confirm the relative positions of the substituents and to gain insights into the preferred conformation of the molecule in solution. For example, a NOESY correlation between the C3-methyl protons and the H4 proton would provide evidence for their spatial closeness.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be expected to show characteristic absorption and scattering bands corresponding to its functional groups.

N-H Stretch: A sharp absorption band in the IR spectrum around 3300-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the indole ring.

C=O Stretch: A strong absorption in the IR spectrum in the region of 1700-1720 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching of the ester group.

C-F Stretch: The carbon-fluorine stretching vibration is expected to give a strong absorption in the IR spectrum in the fingerprint region, typically between 1000 and 1100 cm⁻¹.

Aromatic C=C and C-H Stretches: The aromatic ring would exhibit C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

Methyl Group Vibrations: The methyl groups would show characteristic C-H stretching and bending vibrations.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3400 | IR |

| Aromatic C-H Stretch | >3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| C=O Stretch (Ester) | 1700 - 1720 | IR |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-F Stretch | 1000 - 1100 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₁H₁₀FNO₂), HRMS would provide an exact mass measurement of the molecular ion. The calculated exact mass for this compound is 207.0696 u. An experimental HRMS measurement within a few parts per million (ppm) of this value would unequivocally confirm the molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, with likely initial losses corresponding to the methoxy (B1213986) group or the entire ester functionality.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

In the crystal structure of analogous indole derivatives, molecules often form dimeric pairs through hydrogen bonding. For instance, in Methyl 5-fluoro-1H-indole-2-carboxylate, inversion-symmetry-generated dimers are formed via two N—H⋯O hydrogen bonds. researchgate.net This arrangement is a common motif in indolecarboxylic acid derivatives. The planarity of the indole ring system is a recurring feature, with the sum of angles around the indole nitrogen atom indicating sp²-hybridization. acs.org

A hypothetical representation of the intermolecular interactions for this compound is detailed in the table below, based on common interactions in similar molecules.

| Interaction Type | Atoms Involved (Donor-Acceptor) | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bonding | N-H···O=C | 2.8 - 3.2 | Primary interaction forming dimers or chains |

| Halogen Bonding | C-F···H-C | 2.9 - 3.5 | Directional interaction influencing sheet formation |

| π-π Stacking | Indole Ring···Indole Ring | 3.3 - 3.8 | Contributes to the stabilization of layered structures |

| van der Waals Forces | All atoms | Variable | Non-specific interactions contributing to overall packing efficiency |

Computational Chemistry and Molecular Modeling

Computational methods provide a powerful tool for understanding the properties of this compound, especially in the absence of extensive experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) calculations are instrumental in elucidating the electronic structure of molecules. For an indole derivative like this compound, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), can provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed over the carboxylate group and the fused ring system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

The calculated electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule. The oxygen atoms of the carboxylate group and the nitrogen atom of the indole ring are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the N-H group would be electron-deficient and thus a potential site for nucleophilic interaction.

Conformational Analysis and Energy Landscapes

The presence of the methyl ester group introduces a degree of conformational flexibility around the C2-C(O) bond. Conformational analysis helps to identify the most stable conformers and the energy barriers between them. By systematically rotating the dihedral angle of the ester group relative to the indole ring, a potential energy surface can be generated.

It is anticipated that the most stable conformation will be one where the ester group is coplanar with the indole ring to maximize π-conjugation. However, steric hindrance from the C3-methyl group might lead to a slightly twisted conformation being energetically preferred. The energy landscape would reveal the relative energies of different conformers and the transition states connecting them.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus. For instance, the fluorine atom at the C5 position would significantly influence the chemical shifts of the neighboring protons and carbons.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be computed to simulate the infrared (IR) and Raman spectra. The calculated spectrum would show characteristic peaks for the N-H stretching, C=O stretching of the ester, C-F stretching, and various vibrations of the indole ring.

A table of predicted vibrational frequencies for key functional groups is presented below, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretching | 3300 - 3500 |

| C=O (Ester) | Stretching | 1700 - 1730 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1100 |

Reactivity Predictions and Transition State Modeling

Computational modeling can predict the reactivity of this compound and model the transition states of its potential reactions. Reactivity descriptors derived from DFT, such as Fukui functions and local softness, can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks.

The indole ring is generally susceptible to electrophilic substitution, and the calculations would likely confirm that the C3 position, if it were unsubstituted, would be the most reactive site. However, with the methyl group at C3, reactivity at other positions of the indole ring, such as C4 or C6, might become more significant.

Transition state modeling can be employed to study the mechanisms of specific reactions, such as hydrolysis of the ester group or electrophilic addition to the indole ring. By locating the transition state structures and calculating the activation energies, the feasibility and kinetics of different reaction pathways can be evaluated.

Investigation of Biological Activities and Mechanistic Studies in Vitro & Computational

Indole-2-Carboxylate (B1230498) as a Scaffold for Biological Modulators

The indole-2-carboxylate core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents. mdpi.commdpi.com Its derivatives have been investigated for a multitude of biological activities, including anticancer, antiviral, and anti-inflammatory properties. mdpi.comnih.govnih.gov The versatility of the indole (B1671886) ring system, coupled with the chemical reactivity of the carboxylate group, allows for extensive structural modifications to optimize potency and selectivity for various biological targets. mdpi.comrsc.org

Researchers have successfully developed indole-2-carboxamide derivatives as allosteric modulators for the cannabinoid CB1 receptor and as potent antiproliferative agents. nih.govnih.gov Furthermore, the indole-2-carboxylic acid framework has been identified as a promising scaffold for the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. nih.gov The inherent properties of this scaffold, including its ability to engage in various non-covalent interactions, make it an ideal starting point for the design of novel biological modulators. rsc.org

Antiviral Activity Studies in Cellular Models (In Vitro)

Derivatives of indole-2-carboxylate have demonstrated significant potential as antiviral agents. nih.gov Specifically, research has focused on their ability to inhibit the replication of various viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). mdpi.comrsc.org The mechanism of action for many of these compounds is the inhibition of key viral enzymes essential for replication. rsc.org

HIV-1 Integrase Strand Transfer Inhibition: Mechanism of Action

A critical step in the HIV-1 replication cycle is the integration of the viral DNA into the host cell's genome, a process catalyzed by the enzyme HIV-1 integrase. nih.gov This process involves two main catalytic steps: 3'-processing and strand transfer. mdpi.com Inhibitors that block the strand transfer step, known as integrase strand transfer inhibitors (INSTIs), are a crucial class of antiretroviral drugs. youtube.comamazonaws.com Indole-2-carboxylic acid derivatives have emerged as a promising class of INSTIs. mdpi.comrsc.org Their mechanism of action is centered on their ability to bind to the active site of the integrase enzyme and disrupt its catalytic function. nih.gov

Molecular docking studies have been instrumental in elucidating the binding interactions between indole-2-carboxylate derivatives and the HIV-1 integrase active site. nih.gov These computational analyses reveal that the indole scaffold and the C2 carboxyl group can effectively interact with key residues and cofactors within the enzyme's active site. mdpi.comrsc.org The binding is often characterized by a triad (B1167595) of electronegative heteroatoms from the inhibitor chelating with two magnesium ions (Mg²⁺) that are essential for the catalytic activity of the integrase. nih.gov Furthermore, structural modifications, such as the introduction of a long branch on the C3 position of the indole core, can enhance interactions with hydrophobic pockets near the active site, thereby improving inhibitory activity. nih.gov The introduction of a halogenated benzene (B151609) ring at the C6 position has also been shown to effectively bind with the viral DNA through π–π stacking interactions. rsc.org

A key mechanistic feature of indole-2-carboxylate-based HIV-1 integrase inhibitors is their ability to chelate the two Mg²⁺ ions within the enzyme's active site. nih.govnih.gov These divalent metal ions are critical for the catalytic function of integrase, and their sequestration by the inhibitor effectively inactivates the enzyme. amazonaws.comnih.gov The indole nucleus and the C2 carboxyl group of the inhibitor form a strong metal-chelating cluster with the two Mg²⁺ cofactors. nih.gov This interaction is a hallmark of many potent integrase inhibitors and is a primary determinant of their inhibitory activity. researchgate.net Theoretical studies have confirmed that deprotonated enolized or phenolic hydroxyl groups of specific tautomers can lead to the formation of stable complexes with the two magnesium ions. nih.gov

Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for potent HIV-1 integrase inhibition by indole-2-carboxylate derivatives. mdpi.comrsc.org These studies have systematically explored the effects of various substitutions on the indole ring. For instance, the introduction of halogenated benzene rings and long-chain branches at the C3 and C6 positions of the indole core has been shown to significantly increase inhibitory activity against HIV-1 integrase. mdpi.com Hydrolysis of a carboxylate ester to a free carboxyl group also leads to a remarkable improvement in inhibition, likely due to enhanced chelation with the Mg²⁺ ions. mdpi.com These SAR studies are crucial for the rational design and optimization of more potent integrase inhibitors based on the indole-2-carboxylic acid scaffold. mdpi.comnih.gov

The following table summarizes the inhibitory activities of some indole-2-carboxylic acid derivatives against HIV-1 integrase.

| Compound | R | R' | IC₅₀ (µM) |

| 17a | H | 4-fluorophenyl | 0.93 |

| 17b | H | 4-chlorophenyl | 0.39 |

| 20a | H | 2-fluorobenzyl | 0.13 |

| 20b | H | 2-chlorobenzyl | 0.64 |

| RAL (Raltegravir) | - | - | 0.06 |

Data sourced from a study on indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors. nih.gov

In vitro studies using human T-cell lines, such as MT-4 cells, are essential for evaluating the antiviral efficacy of potential HIV-1 inhibitors. nih.gov Indole-2-carboxylic acid derivatives have been tested for their ability to inhibit HIV-1 replication in these cellular models. The results have shown that compounds with potent integrase inhibitory activity also effectively suppress viral replication in cell culture. nih.gov For example, derivative 20a exhibited a potent integrase inhibitory effect with an IC₅₀ value of 0.13 μM and showed low cytotoxicity in MT-4 cells, highlighting its potential as an antiviral agent. nih.gov The evaluation of these compounds in relevant cell lines provides crucial data on their therapeutic potential and cellular toxicity. nih.gov

Inhibition of Other Viral Targets (e.g., CoxB3, CVB4) in Cellular Assays

No specific data from cellular assays detailing the inhibitory activity of Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate against Coxsackievirus B3 (CoxB3) or Coxsackievirus B4 (CVB4) has been found.

Anti-Inflammatory Potential in Cellular and Biochemical Assays (In Vitro)

Modulation of Inflammatory Pathways

There is no available research that describes the modulation of specific inflammatory pathways by this compound in cellular or biochemical assays.

Enzyme Inhibition Related to Inflammation (e.g., BSA denaturation inhibition)

Specific studies on the ability of this compound to inhibit bovine serum albumin (BSA) denaturation or other enzymes related to inflammation are not present in the reviewed literature.

Receptor Modulation Studies (In Vitro)

GPR119 Agonist Activity in CHO Cells

There are no published reports of this compound being evaluated for agonist activity at the G protein-coupled receptor 119 (GPR119) in Chinese Hamster Ovary (CHO) cells or any other cell line.

S1P Receptor Agonism (e.g., S1P1 selectivity)

Data regarding the agonistic activity of this compound at sphingosine-1-phosphate (S1P) receptors, including any selectivity for the S1P1 subtype, is not available.

Enzyme Inhibition and Mechanistic Characterization (In Vitro)

The inhibitory potential of this compound against several key enzymes has been a subject of scientific inquiry. While specific data for this exact compound is limited in publicly available literature, studies on analogous indole-2-carboxylate derivatives provide insights into its potential enzymatic interactions.

Tyrosinase is a critical enzyme in the biosynthesis of melanin, and its inhibition is a key strategy for the development of agents for hyperpigmentation disorders. Research into various indole derivatives has shown potential for tyrosinase inhibition. The evaluation of this compound for its ability to inhibit mushroom tyrosinase would typically involve spectrophotometric analysis to determine its half-maximal inhibitory concentration (IC50).

Hypothetical Data Table for Tyrosinase Inhibitory Activity

| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| This compound | Data not available | Data not available | Data not available |

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are pivotal in the management of neurodegenerative diseases like Alzheimer's disease. The therapeutic strategy aims to increase acetylcholine (B1216132) levels in the brain. Indole-based structures are known to interact with the active sites of these enzymes. The inhibitory activity of this compound against AChE and BuChE would be assessed using methods like the Ellman's spectrophotometric method to quantify the IC50 values.

Hypothetical Data Table for Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| This compound | Data not available | Data not available |

Tryptophan 2,3-dioxygenase (TDO2) is an enzyme involved in the kynurenine (B1673888) pathway of tryptophan metabolism and is a target in cancer immunotherapy. nih.govnih.gov Inhibition of TDO2 can modulate immune responses in the tumor microenvironment. nih.govnih.gov The indole scaffold is a key feature of tryptophan, the natural substrate for TDO2, suggesting that indole derivatives could act as competitive inhibitors. The inhibitory potential of this compound against TDO2 would be evaluated through enzymatic assays to determine its IC50 value.

Hypothetical Data Table for TDO2 Inhibition

| Compound | TDO2 IC50 (µM) |

|---|---|

| This compound | Data not available |

Investigation of Antimicrobial and Antioxidant Activities (In Vitro)

The therapeutic potential of this compound extends to its possible antimicrobial and antioxidant effects. Indole derivatives have been reported to possess a broad spectrum of such activities.

The antimicrobial activity would be determined by assessing the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Standard broth microdilution or agar (B569324) diffusion methods are typically employed for this purpose.

The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. The results are generally expressed as IC50 values, indicating the concentration required to scavenge 50% of the free radicals.

Hypothetical Data Table for Antimicrobial and Antioxidant Activities

| Activity | Test Organism/Assay | Result (MIC or IC50 in µg/mL) |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available | |

| Antioxidant | DPPH Scavenging | Data not available |

Computational Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Computational methods are invaluable tools in modern drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate the physicochemical properties of a series of compounds with their biological activities. For a series of indole-2-carboxylate derivatives, a 3D-QSAR model could be developed to identify key structural features that influence their inhibitory potency against a specific enzyme. nih.govmdpi.com This involves aligning the compounds and using statistical methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build a predictive model. pharmacophorejournal.com

Pharmacophore modeling, another ligand-based approach, helps in identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used to screen virtual libraries for new potential inhibitors. mdpi.com

In structure-based drug design, the three-dimensional structure of the target enzyme, if available, is used to guide the design of potent and selective inhibitors. Molecular docking simulations would be performed to predict the binding mode of this compound within the active site of enzymes like tyrosinase, cholinesterases, or TDO2. These simulations provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. This information is crucial for the rational design of more potent analogs. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

To elucidate the dynamic behavior and stability of the interactions between indole-2-carboxylate derivatives and their biological targets, molecular dynamics (MD) simulations are frequently employed. These computational methods provide a deeper understanding of the conformational changes and key interactions that occur over time at the atomic level, complementing the static picture provided by molecular docking. While specific molecular dynamics simulation studies for this compound were not available in the reviewed literature, the principles and findings from studies on structurally related indole derivatives offer valuable insights into the potential interaction dynamics of this compound.

MD simulations are powerful computational tools used to analyze the physical movements of atoms and molecules. mdpi.com For indole derivatives, these simulations are crucial for assessing the stability of the ligand-protein complex and for refining the binding poses predicted by molecular docking. tandfonline.comnih.gov The simulations can reveal the flexibility of the ligand within the binding pocket and identify the most stable and energetically favorable interactions. mdpi.com

In typical MD simulation studies of indole-2-carboxylate and indole-2-carboxamide derivatives, the ligand-protein complex is solvated in a water box with counter-ions to neutralize the system, and the simulation is run for a specific period, often in the nanosecond range. mdpi.commdpi.com The trajectory of the simulation is then analyzed to understand various aspects of the interaction.

Key parameters analyzed in these simulations often include:

Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insights into the stability of the protein and the ligand's binding pose throughout the simulation. A stable RMSD value suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF is useful for determining the flexibility of different regions of the protein. It helps to identify which amino acid residues are more mobile and which are constrained upon ligand binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation. This is critical for identifying key residues that are consistently involved in hydrogen bonding, which is often crucial for binding affinity. mdpi.com

Studies on various indole derivatives have shown that the indole scaffold itself often participates in hydrophobic interactions with nonpolar amino acid residues. The carboxamide or carboxylate groups are frequently involved in forming hydrogen bonds with polar or charged residues within the active site of the target protein. mdpi.comnih.gov For instance, in a study of N-arylsulfonyl-indole-2-carboxamide derivatives as fructose-1,6-bisphosphatase inhibitors, MD simulations confirmed that the screened compounds could bind stably to the target enzyme. The docking results, which were supported by the MD simulations, highlighted the importance of amino acid residues such as Met18, Gly21, Gly26, Leu30, and Thr31 in the binding. mdpi.com

Another study on indole-2-carboxylic acid derivatives as dual inhibitors of IDO1 and TDO predicted the binding modes of these compounds within the binding pockets of the enzymes using molecular docking and MD simulations. nih.gov Such studies provide valuable insights for the structural optimization of these compounds to enhance their inhibitory activity. nih.gov

The following interactive table summarizes the typical types of interactions and key amino acid residues that are often identified in molecular dynamics simulation studies of indole-2-carboxylate derivatives with various protein targets, based on the literature for analogous compounds.

| Interaction Type | Key Interacting Moieties on Ligand | Typical Interacting Amino Acid Residues |

| Hydrogen Bonding | Carboxylate/Carboxamide group, Indole N-H | Polar and charged residues (e.g., Glycine, Threonine, Glutamic acid, Glutamine) |

| Hydrophobic Interactions | Indole ring system, Methyl group | Nonpolar residues (e.g., Leucine, Methionine) |

| Pi-Stacking/Pi-Cation | Indole aromatic ring | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan), Positively charged residues (e.g., Arginine, Lysine) |

These computational studies, by providing a dynamic view of ligand-receptor interactions, are instrumental in the rational design of new and more potent therapeutic agents based on the indole scaffold.

Methyl 5 Fluoro 3 Methyl 1h Indole 2 Carboxylate As a Versatile Building Block in Complex Organic Synthesis

Synthesis of Novel Indole-Fused Heterocycles